molecular formula C6H6BrFN2 B12819929 (4-Bromo-5-fluoropyridin-2-yl)methanamine

(4-Bromo-5-fluoropyridin-2-yl)methanamine

Cat. No.: B12819929
M. Wt: 205.03 g/mol
InChI Key: ILHGJSHMAIGTNI-UHFFFAOYSA-N
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Description

(4-Bromo-5-fluoropyridin-2-yl)methanamine is a chemical compound with the molecular formula C6H6BrFN2 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-5-fluoropyridin-2-yl)methanamine typically involves the halogenation of pyridine derivativesThe reaction conditions often require the use of strong halogenating agents and controlled temperatures to ensure selective substitution at the desired positions on the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product while minimizing the formation of by-products .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry: In chemistry, (4-Bromo-5-fluoropyridin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique halogenation pattern allows for selective functionalization, making it valuable in the development of new materials and catalysts .

Biology and Medicine: Its ability to interact with various enzymes and receptors makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity and stability under various conditions make it suitable for large-scale manufacturing processes .

Mechanism of Action

The mechanism of action of (4-Bromo-5-fluoropyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule. This interaction can modulate various biological pathways, leading to desired therapeutic effects .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • (2-Bromo-5-fluoropyridin-4-yl)methanamine
  • (5-Bromo-2-fluoropyridin-3-yl)methanamine
  • (4-Bromo-2-fluoropyridin-3-yl)methanamine

Uniqueness: (4-Bromo-5-fluoropyridin-2-yl)methanamine is unique due to its specific halogenation pattern, which provides distinct reactivity and selectivity in chemical reactions. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C6H6BrFN2

Molecular Weight

205.03 g/mol

IUPAC Name

(4-bromo-5-fluoropyridin-2-yl)methanamine

InChI

InChI=1S/C6H6BrFN2/c7-5-1-4(2-9)10-3-6(5)8/h1,3H,2,9H2

InChI Key

ILHGJSHMAIGTNI-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=C1Br)F)CN

Origin of Product

United States

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